molecular formula C13H19N3OS B2603082 1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one CAS No. 2094857-19-7

1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one

Cat. No. B2603082
CAS RN: 2094857-19-7
M. Wt: 265.38
InChI Key: IVPGQVZPGIATDR-UHFFFAOYSA-N
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Description

Thiazole is a type of heterocyclic compound that contains a five-membered C3NS ring. Some thiazoles are used in commercial applications, such as synthetic drugs, fungicides, dyes, and photographic sensitizers . The compound you mentioned seems to be a complex derivative of thiazole.


Synthesis Analysis

Thiazole derivatives can be synthesized via various methods. For instance, new Betti bases, which are a class of organic compounds, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be complex and varied. They can undergo reactions such as electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule .

Safety and Hazards

The safety and hazards associated with thiazole derivatives can vary depending on their structure. Some thiazole derivatives can be toxic and should be handled with care .

Future Directions

The future research directions in the field of thiazole derivatives are vast. They are being explored for their potential in various fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-4-12(17)16-7-5-15(6-8-16)11(3)13-14-9-10(2)18-13/h4,9,11H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPGQVZPGIATDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one

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